![molecular formula C22H29FN4O B2822261 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide CAS No. 946243-69-2](/img/structure/B2822261.png)

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

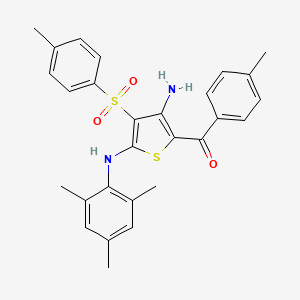

Synthesis Analysis

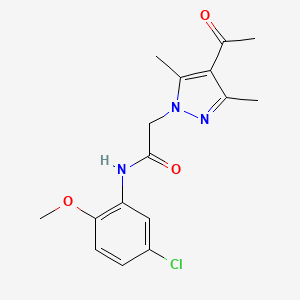

The synthesis of this compound has not been extensively studied. It is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . N-methylbisfluoromodafinil contains a fluorine group bound to each benzene ring at R 4 .Molecular Structure Analysis

The compound is classified as a sulphinyl benzhydryl molecule, as it also contains a sulphinyl group, a sulfur molecule double-bonded to an oxygen molecule, attached to the carbon of the benzhydryl group . From this sulfur group at R 2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group . This terminal amine group is N-substituted with a methyl chain .Chemical Reactions Analysis

The chemical reactions involving this compound have not been extensively studied. It is structurally similar to other benzhydryl stimulants modafinil and fluorafinil . It is the bis-fluoro-N-methyl analog of modafinil .Physical and Chemical Properties Analysis

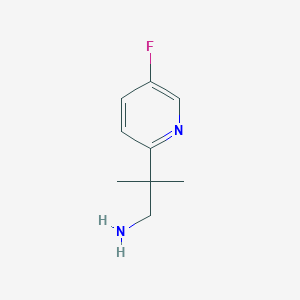

The compound has a molecular weight of 178.23100 . It has a density of 1.11g/cm3 . The boiling point is 366.7ºC at 760 mmHg . The flash point is 175.6ºC .科学的研究の応用

Antiallergy Activity

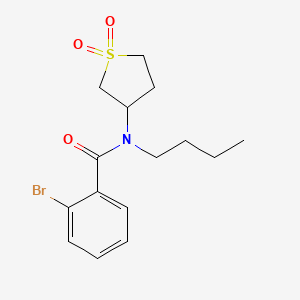

A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, structurally related to the compound of interest, was synthesized and evaluated for antiallergy activity. These derivatives demonstrated activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful in detecting compounds with antiallergic activity, though no derivative showed activity in the guinea pig anaphylaxis (GPA) assay at a 10 mg/kg dosage. One analogue in particular had a notable IC50 of 310 nM for inhibiting tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, indicating potential as antiallergic agents (Walsh et al., 1990).

Antimicrobial and Cytotoxic Activities

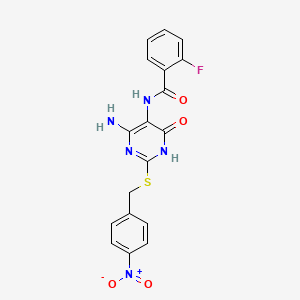

Compounds isolated from the marine actinobacterium Streptomyces sp., including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, were studied for their chemical structures and cytotoxic activities. These compounds showed cytotoxic activities estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius, revealing their potential in antimicrobial and cytotoxic applications (Sobolevskaya et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O/c1-17(28)24-16-22(18-4-8-20(9-5-18)25(2)3)27-14-12-26(13-15-27)21-10-6-19(23)7-11-21/h4-11,22H,12-16H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLINTGKJMGAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)

![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)